molecular formula C9H11NO B1361095 2,3,4,5-Tetrahydro-1,5-benzoxazepine CAS No. 7160-97-6

2,3,4,5-Tetrahydro-1,5-benzoxazepine

Cat. No. B1361095
CAS RN: 7160-97-6
M. Wt: 149.19 g/mol
InChI Key: HYLJXJSMGIOVIK-UHFFFAOYSA-N
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Patent
US06713471B1

Procedure details

Powdered KOH (37.60 g, 0.67 mol) was added to a slurry of 3-(3-chloropropyl)-1,3-benzoxazol-2(3H)-one (35.75 g, 0.169 mol) in n-butanol (450 mL) under N2 gas and refluxed for 52 hours. The mixture was filtered and reduced to dryness under reduced pressure. The residue was taken up in H2O (500 mL) and extracted with ether (3×200 mL). The organic was washed with 10% HCl (2×200 mL), dried over MgSO4, and stripped of solvent under reduced pressure. Purification by flash chromatography (50% EtOAc in hexanes) yielded 13.72 g (54%) of 2,3,4,5-tetrahydro-1,5-benzoxazepine as a powder, m.p. 50-51° C. (M+H)+ 149.
Name
Quantity
37.6 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].ClC[CH2:5][CH2:6][N:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][C:8]1=O>C(O)CCC>[O:9]1[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[NH:7][CH2:6][CH2:5][CH2:8]1 |f:0.1|

Inputs

Step One
Name
Quantity
37.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
35.75 g
Type
reactant
Smiles
ClCCCN1C(OC2=C1C=CC=C2)=O
Name
Quantity
450 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 52 hours
Duration
52 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×200 mL)
WASH
Type
WASH
Details
The organic was washed with 10% HCl (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (50% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
O1CCCNC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 13.72 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.